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Compound of Interest

Compound Name:

3-(3-

Chlorobenzenesulfonyl)propanoic

acid

CAS No.: 1018299-90-5

Cat. No.: B3033355

Get Quote

A Versatile Sulfone Scaffold for Medicinal Chemistry[1]

Executive Summary
3-(3-chlorobenzenesulfonyl)propanoic acid is a bifunctional organic building block

characterized by a lipophilic 3-chlorophenyl sulfone moiety linked to a hydrophilic propanoic

acid tail.[1] Unlike its sulfonamide analogues, the sulfone linkage offers unique metabolic

stability and electron-withdrawing properties that modulate the acidity and solubility of the

terminal carboxylate. This compound serves as a critical intermediate in the synthesis of matrix

metalloproteinase (MMP) inhibitors, metabolic enzyme modulators (e.g., 11β-HSD1), and as a

robust linker in proteolysis-targeting chimeras (PROTACs).[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
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The molecule features a meta-chlorinated aromatic ring, which provides a distinct electronic

profile compared to the more common para-substituted analogues.[1] The electron-withdrawing

chlorine atom at the 3-position enhances the lipophilicity (logP) while subtly influencing the pKa

of the sulfonyl-adjacent methylene group.[1]

Property Data / Value Note

IUPAC Name

3-(3-

chlorobenzenesulfonyl)propan

oic acid

Molecular Formula C₉H₉ClO₄S

Molecular Weight 262.71 g/mol

Physical State
White to off-white crystalline

solid

Melting Point 118–122 °C (Predicted)
Analogous to 4-Cl isomer

(128–130 °C)

pKa (Carboxyl) ~4.45
Typical for β-sulfonyl

carboxylic acids

logP (Octanol/Water) 1.68 ± 0.3 Moderate lipophilicity

Solubility DMSO, Methanol, Ethanol Sparingly soluble in water

H-Bond Donors 1 (COOH)

H-Bond Acceptors 4 (2 Sulfone O, 2 Carboxyl O)

Structural Visualization
The following diagram illustrates the core pharmacophore features:
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Caption: Pharmacophore decomposition showing the electronic and steric contributions of each

moiety.

Synthetic Pathways[12][13][14]
Two primary routes exist for the synthesis of this compound.[2][3] Route A (Thiol Oxidation) is

preferred for laboratory-scale synthesis due to the availability of starting materials and high

yields. Route B (Sulfinate Addition) is a "greener" alternative that avoids strong oxidants.[1]

Route A: Thiol Alkylation & Oxidation (The "Gold
Standard")
This method involves the nucleophilic substitution of 3-chlorothiophenol followed by oxidation.

Step 1: Thioether Formation
Reagents: 3-Chlorobenzenethiol, 3-bromopropanoic acid, KOH (aq).[1] Mechanism: S_N2

nucleophilic attack of the thiolate on the alkyl bromide.

Dissolve 3-chlorobenzenethiol (10 mmol) in 2M KOH (20 mL).

Slowly add 3-bromopropanoic acid (11 mmol) neutralized with K₂CO₃.

Reflux for 2–4 hours.

Acidify with HCl to precipitate 3-(3-chlorophenylthio)propanoic acid.[1]

Recrystallize from ethanol/water.[1]

Step 2: Sulfone Oxidation
Reagents: Hydrogen Peroxide (30%), Acetic Acid (or Sodium Tungstate catalyst).[1]

Mechanism: Electrophilic oxidation of sulfur.[1]

Dissolve the thioether intermediate in glacial acetic acid.

Add excess 30% H₂O₂ dropwise at 0°C.
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Stir at room temperature for 12 hours (or heat to 60°C for 2 hours to ensure complete

oxidation to sulfone).

Pour into ice water; filter the white precipitate.

Yield: Typically 85–95%.[1]

Route B: Sulfinate Michael Addition
Reagents: 3-Chlorobenzenesulfinic acid sodium salt, Acrylic acid.[1] Mechanism: Michael

addition (conjugate addition).[1]

Dissolve sodium 3-chlorobenzenesulfinate in water.[1]

Add acrylic acid (1.1 eq) and adjust pH to ~4–5.

Reflux for 3 hours.

Cool and acidify to precipitate the product.
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(3-bromopropanoic acid, KOH)
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Thioether

Oxidation
(H2O2, AcOH)
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Click to download full resolution via product page

Caption: Comparison of the two primary synthetic routes. Route A is more common; Route B is

more atom-efficient.[1]

Functional Properties & Reactivity[1][8][14]
Acidity & Electronic Effects
The sulfonyl group (

) is strongly electron-withdrawing.[1] While it does not directly conjugate with the carboxylic
acid due to the ethylene spacer, it exerts an inductive effect that slightly lowers the pKa of the
carboxylic acid compared to unsubstituted phenylpropanoic acid.

Alpha-Proton Acidity: The protons alpha to the sulfonyl group (adjacent to the phenyl ring)

are acidic (

in DMSO) and can be deprotonated by strong bases (e.g., NaH, LDA) to introduce alkyl
groups at the

-position, allowing for structural diversification.[1]

Metabolic Stability
Unlike sulfonamides, which can be liable to hydrolysis or N-dealkylation, the aryl-sulfone-alkyl

linkage is chemically inert under physiological conditions.[1] It resists oxidative metabolism by

Cytochrome P450s, making it an excellent "bioisostere" for amide or ester linkers in drug

design.[1]

Spectroscopic Characterization (Expected)
¹H NMR (DMSO-d₆, 400 MHz):

12.3 (s, 1H, COOH)[1]

7.8–7.6 (m, 4H, Ar-H) — Look for the specific 3-substituted pattern: singlet (H2), doublet
(H4), triplet (H5), doublet (H6).[1]

3.55 (t, 2H,
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)[1]

2.60 (t, 2H,

)[1]

IR Spectrum:

Strong bands at ~1300 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric

stretch).[1]

Broad band at 2500–3000 cm⁻¹ (O-H stretch of COOH).[1]

Sharp band at ~1710 cm⁻¹ (C=O stretch).[1]

Applications in Drug Development[1][5]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and

defined hydrogen bonding vectors.[1] It is often screened against:

Metalloproteases: The carboxylic acid coordinates with the Zinc active site, while the sulfone

positions the aryl ring in the S1' hydrophobic pocket.

Metabolic Targets: Sulfones are privileged scaffolds in inhibitors of 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1) for treating diabetes.[1]

Linker Chemistry (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the propanoic acid chain can be converted into

an amide to attach a ligand (e.g., Thalidomide or VHL ligand).[1] The sulfone group provides a

rigid, polar spacer that improves water solubility compared to pure alkyl chains.[1]

Chemical Biology Probes
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The carboxylic acid can be activated (NHS-ester) to label lysine residues, while the chloro-aryl

sulfone moiety can act as a specific recognition element for sulfone-binding proteins.[1]

Safety & Handling
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][4] 2A (H319), STOT SE 3 (H335).[1]

Handling: Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation.[1][4][5][6]

Storage: Store at room temperature in a dry place. The sulfone is stable to air and moisture.

[1]

Disposal: Dispose of as halogenated organic waste.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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